Crystal Packing-Driven OFET Mobility: Pentafluorophenyl End-Cap Enables Hole Transport Where Phenyl Fails
In a direct head-to-head comparison within the same study, the unsymmetrical phenyl–pentafluorophenyl end-capped thiophene–pyrrole hexamer 5a exhibited a single-crystal OFET hole mobility of 4.1 × 10⁻² cm² V⁻¹ s⁻¹, whereas the symmetrical diphenyl end-capped analog 3a showed no measurable FET activity due to its herringbone-type packing structure that precludes effective charge transport [1]. X-ray crystallography confirmed that 5a adopts a partially π-stacked motif driven by dipole–dipole interactions between the electron-deficient C₆F₅ and electron-rich C₆H₅ rings, while 3a packs in an inactive herringbone arrangement [1].
| Evidence Dimension | Single-crystal OFET hole mobility |
|---|---|
| Target Compound Data | 4.1 × 10⁻² cm² V⁻¹ s⁻¹ (phenyl–C₆F₅ mixed end-capped hexamer 5a) |
| Comparator Or Baseline | No measurable FET activity (diphenyl end-capped hexamer 3a) |
| Quantified Difference | Qualitative: active vs. inactive; quantitative mobility advantage is infinite relative to 3a |
| Conditions | Single-crystal FET device; thiophene–pyrrole mixed hexamer backbone; X-ray crystallography confirmed π-stacked vs. herringbone packing |
Why This Matters
This demonstrates that the pentafluorophenyl group is not merely an electronic substituent but a crystal-engineering handle that converts an OFET-inactive molecular scaffold into a functional charge-transport material—a binary selection criterion for organic electronics procurement.
- [1] Nishinaga, T.; Miyata, T.; Tateno, M.; Koizumi, M.; Takase, M.; Iyoda, M.; Kobayashi, N.; Kunugi, Y. Synthesis and Structural, Electronic, Optical and FET Properties of Thiophene–Pyrrole Mixed Hexamers End-Capped with Phenyl and Pentafluorophenyl Groups. J. Mater. Chem. 2011, 21, 14959–14966. View Source
